molecular formula C21H21NO2S B2932524 2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide CAS No. 1448076-40-1

2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2932524
CAS No.: 1448076-40-1
M. Wt: 351.46
InChI Key: HKIRPYMGZGYKRS-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the field of oncology. Its molecular structure, which incorporates a [1,1'-biphenyl] core linked to a thiophene-containing moiety via an acetamide group, is characteristic of compounds that often target critical cellular pathways. Similar biphenyl-derived analogs have been investigated for their ability to disrupt cancer cell proliferation by targeting protein-protein interactions and key receptors . Research on related structures suggests potential mechanisms of action could include the induction of reactive oxygen species (ROS) generation and glutathione depletion, leading to oxidative stress and apoptosis in malignant cells . The compound's design also makes it a candidate for probing G protein-coupled receptor (GPCR) signaling pathways, which are central to numerous physiological processes and are major therapeutic targets . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2S/c1-24-20(19-11-12-25-15-19)14-22-21(23)13-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-12,15,20H,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIRPYMGZGYKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a biphenyl moiety, which is known for its influence on biological interactions due to its hydrophobic characteristics. The presence of the thiophene ring and methoxy group further modifies its pharmacological profile, potentially enhancing its bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. Its mechanism of action appears to involve apoptosis induction in various cancer cell lines.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers, indicating potential use in treating inflammatory diseases.
  • Antimicrobial Properties : Some studies report activity against specific bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

A significant area of research focuses on the anticancer effects of 2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide. In vitro studies have evaluated its efficacy against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF7 (Breast)5.67
HCT116 (Colon)4.23
PC3 (Prostate)6.10

These findings indicate that the compound's potency varies across different cancer types, with the lowest IC50 observed in HCT116 cells.

The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Notably, the compound has been shown to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties, the compound was tested on lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6:

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha1200450
IL-6800300

These results suggest that the compound may serve as a therapeutic agent for inflammatory conditions.

Antimicrobial Activity

The antimicrobial efficacy was evaluated against several bacterial strains using agar diffusion methods. The results indicated that the compound exhibited notable activity against:

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

  • Study on Breast Cancer : A mouse model study showed that treatment with the compound led to a significant reduction in tumor size compared to controls.
  • Inflammation Model : In a carrageenan-induced paw edema model, administration resulted in decreased swelling and pain response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized methods, and biological activities:

Compound Name Key Structural Features Molecular Weight (g/mol) Synthetic Yield Reported Activity Reference
Target Compound : 2-([1,1'-Biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide Biphenyl core, thiophen-3-yl, methoxy-ethyl acetamide 424.54 Not reported Hypothesized: Protein interaction modulation (based on analogs)
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Thiophen-2-yl, bromophenyl acetamide 294.16 Not reported Antimycobacterial activity (in vitro)
MGH-CP9 : 2-((4H−1,2,4-triazol-3-yl)thio)-N-([1,1’-biphenyl]−4-yl)acetamide Biphenyl core, triazole-thioacetamide 309.36 77% TEAD–YAP interaction inhibitor (cancer therapeutics)
BAI : 2-([1,1'-Biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide Biphenyl core, isothiazolidin-dioxide-indazolyl acetamide 471.52 Not reported Anti-uterine myoma (inhibits cell proliferation, PARP fragmentation)
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide Biphenyl core, fluoro-substituted, indol-3-yl-ethyl propanamide 400.46 Not reported Designed as multitarget ligand for Alzheimer’s disease (flurbiprofen-tryptamine hybrid)
7a-7e (N-ethylacetamide derivatives) Varied alkoxy and aryl substitutions on biphenyl core 400–450 (approx.) 28–48.7% Programmed cell death protein-1 (PD-1) inhibitors (immuno-oncology)

Pharmacological and Functional Insights

  • Antimicrobial Activity : N-(4-Bromophenyl)-2-(2-thienyl)acetamide demonstrated antimycobacterial effects, suggesting thiophene-acetamide hybrids may disrupt microbial pathways .
  • Cancer Therapeutics : MGH-CP9 and BAI highlight the biphenyl-acetamide scaffold’s versatility in targeting oncogenic pathways (TEAD-YAP and PARP, respectively) .

Physicochemical Properties

  • Solubility and Stability : Methoxy and thiophene groups may enhance lipophilicity compared to polar analogs like MGH-CP9 (triazole-thio). This could impact bioavailability, as seen in N-(4-Bromophenyl)-2-(2-thienyl)acetamide’s moderate solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.